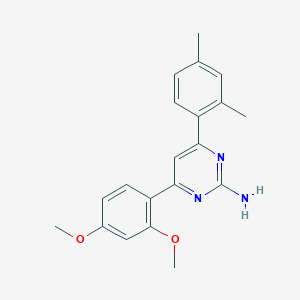

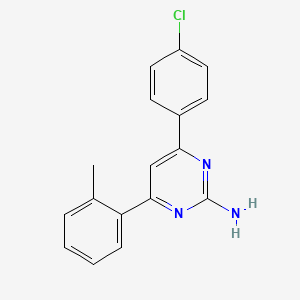

4,6-Bis(2-methylphenyl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

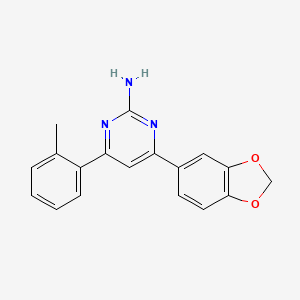

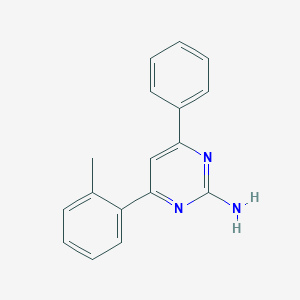

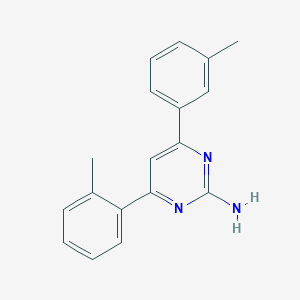

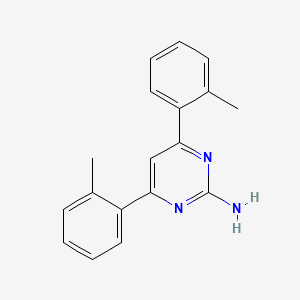

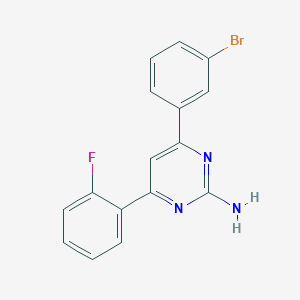

“4,6-Bis(2-methylphenyl)pyrimidin-2-amine” is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications. It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .

Synthesis Analysis

The synthesis of 4,6-Bis(2-methylphenyl)pyrimidin-2-amine and its derivatives often involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The prepared compounds differ from each other by the substitutions of their amino group and of their phenyl ring .

Molecular Structure Analysis

The molecular formula of 4,6-Bis(2-methylphenyl)pyrimidin-2-amine is C18H17N3 . The structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives, including 4,6-Bis(2-methylphenyl)pyrimidin-2-amine, have been found to exhibit significant antimicrobial activity . The antimicrobial activity of these compounds strongly depends on the size and orientation of the olefinic/aromatic linker .

DNA Photocleavage Activity

These compounds have shown excellent DNA photocleavage activity under UV light . This property makes them promising candidates for anticancer drug discovery .

Anticancer Properties

Pyrimidine derivatives are used in the synthesis of various anticancer drugs . For example, methotrexate, a drug containing a pyrimidine core, is used for the treatment of various types of cancer .

Antihypertensive Properties

Some pyrimidine derivatives are used in the synthesis of antihypertensive drugs . Ketanserin, a drug containing a pyrimidine core, is used as an antihypertensive .

Hair Growth Stimulant

Minoxidil, a drug containing a pyrimidine core, is used as a hair growth stimulant .

Synthesis of Other Drugs

Pyrimidine derivatives are used in the synthesis of a large number of commercially available drugs . For example, mopidamol (anti-metabolite) and 4-aryl-2-aminoalkylpyrimidines (Janus kinase 2 inhibitors) are synthesized using pyrimidine derivatives .

Antioxidant Properties

Some pyrimidine derivatives have been found to possess antioxidant properties .

Anti-Inflammatory Properties

Pyrimidine derivatives have been found to exhibit anti-inflammatory properties .

Safety and Hazards

Future Directions

The future research directions for 4,6-Bis(2-methylphenyl)pyrimidin-2-amine could involve further exploration of its biological activity and potential applications. For instance, its derivatives could be further studied for their potential as anticancer agents . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and mechanism of action .

Mechanism of Action

Target of Action

The primary targets of 4,6-Bis(2-methylphenyl)pyrimidin-2-amine are organisms causing sleeping sickness and malaria, specifically Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . These organisms are responsible for major neglected tropical diseases affecting billions of people worldwide .

Mode of Action

The compound exhibits antitrypanosomal and antiplasmodial activities, indicating its potential to inhibit the growth of the targeted organisms .

Biochemical Pathways

Given its antitrypanosomal and antiplasmodial activities, it can be inferred that the compound interferes with the life cycle of the targeted organisms, disrupting their growth and proliferation .

Result of Action

The result of the action of 4,6-Bis(2-methylphenyl)pyrimidin-2-amine is the inhibition of the growth of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

properties

IUPAC Name |

4,6-bis(2-methylphenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3/c1-12-7-3-5-9-14(12)16-11-17(21-18(19)20-16)15-10-6-4-8-13(15)2/h3-11H,1-2H3,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQSQLLLUUYODO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Bis(2-methylphenyl)pyrimidin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(2-Phenoxy-3-pyridyl)carbonyl]amino]acetic acid](/img/structure/B6347768.png)